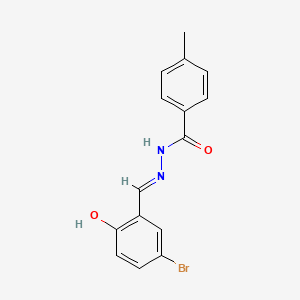
N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide is a hydrazone derivative known for its interesting biological activities and coordination capabilities. Hydrazone derivatives are typically synthesized by the reaction of aldehydes with hydrazine compounds, resulting in high yields and purity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide involves the condensation reaction between 5-bromosalicylaldehyde and 4-methylbenzohydrazide. The reaction is typically carried out in an alcoholic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the resulting solid product is filtered and recrystallized from an appropriate solvent to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for N’-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
N’-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide has been explored for various scientific research applications:
Mécanisme D'action
The mechanism of action of N’-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide involves its interaction with molecular targets through its hydrazone group. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, the presence of the bromine atom and hydroxyl group contributes to its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(5-bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide
- N’-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide
- N’-(5-bromo-2-hydroxybenzylidene)benzoylhydrazone
Uniqueness
N’-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide is unique due to its specific substitution pattern, which includes a bromine atom at the 5-position and a hydroxyl group at the 2-position of the benzylidene ring, as well as a methyl group on the benzohydrazide moiety. This unique structure contributes to its distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
41377-43-9 |
|---|---|
Formule moléculaire |
C15H13BrN2O2 |
Poids moléculaire |
333.18 g/mol |
Nom IUPAC |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-methylbenzamide |
InChI |
InChI=1S/C15H13BrN2O2/c1-10-2-4-11(5-3-10)15(20)18-17-9-12-8-13(16)6-7-14(12)19/h2-9,19H,1H3,(H,18,20)/b17-9+ |
Clé InChI |
KVDIHWYONRZPDN-RQZCQDPDSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide](/img/structure/B11706522.png)
![N'-[(4-butoxyphenyl)carbonyl]-4'-methoxybiphenyl-4-carbohydrazide](/img/structure/B11706523.png)
![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide](/img/structure/B11706525.png)
![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11706535.png)


![3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B11706554.png)
![2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide](/img/structure/B11706557.png)
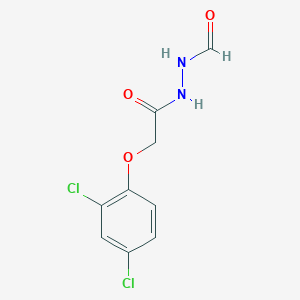
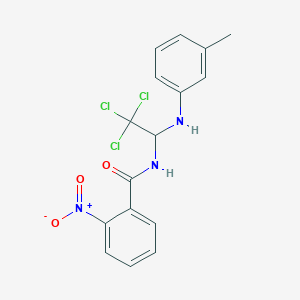
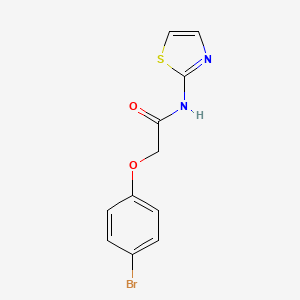
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11706581.png)
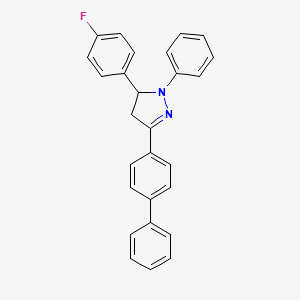
![4-[1-(3-Chlorophenyl)cyclohexyl]phenol](/img/structure/B11706588.png)
